![molecular formula C11H19NO4S B1444670 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate CAS No. 343616-34-2](/img/structure/B1444670.png)
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate
Overview
Description
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is a chemical compound with the CAS Number: 343616-34-2 . It has a molecular weight of 261.34 . The IUPAC name for this compound is 4-(tert-butyl) 3-methyl thiomorpholine-3,4-dicarboxylate . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is 1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is an oil at room temperature . It has a molecular weight of 261.34 .Scientific Research Applications
Environmental Science
Researchers might investigate the environmental fate of this compound, including its biodegradability and potential to bioaccumulate. Understanding its environmental impact is crucial for its safe application in various fields.
Each of these applications leverages the unique chemical structure of 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate to explore new frontiers in scientific research. While the current literature does not provide extensive information on the direct applications of this specific compound, the potential fields of application mentioned are based on the general roles similar compounds play in scientific research .
Safety and Hazards
properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl thiomorpholine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXLILDVUDIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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